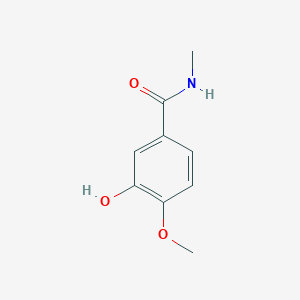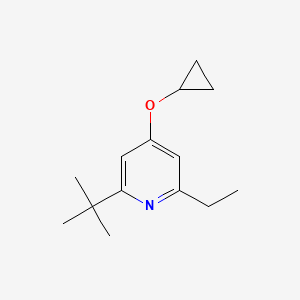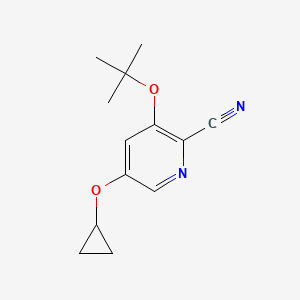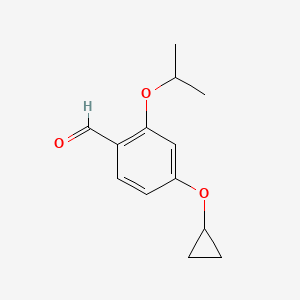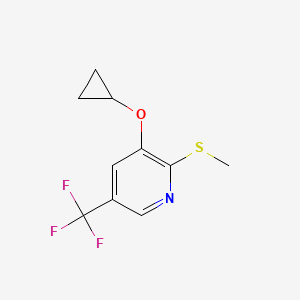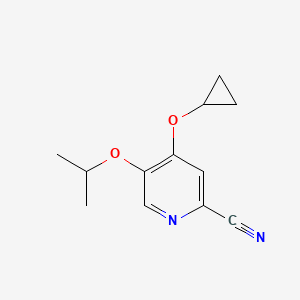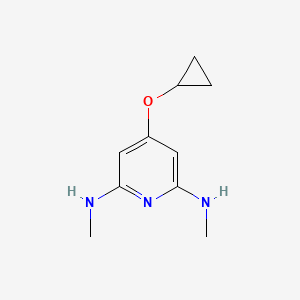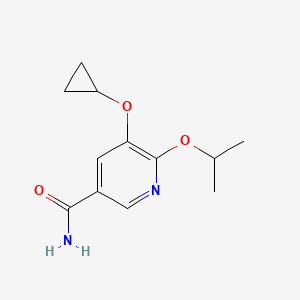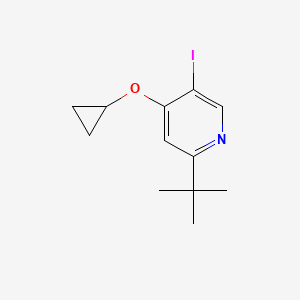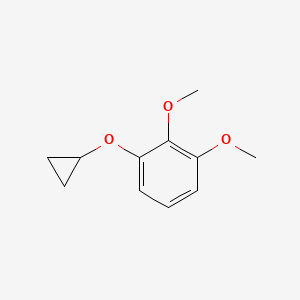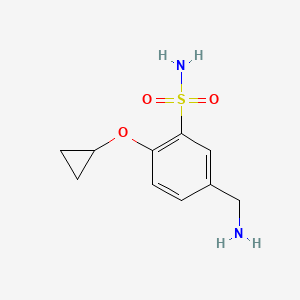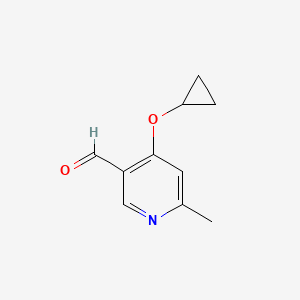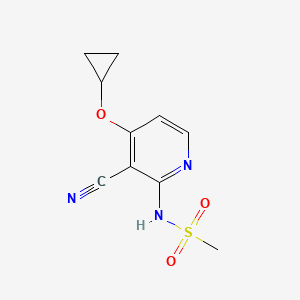
N-(3-Cyano-4-cyclopropoxypyridin-2-YL)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Cyano-4-cyclopropoxypyridin-2-YL)methanesulfonamide: is a chemical compound that belongs to the class of pyridine derivatives It features a cyano group, a cyclopropoxy group, and a methanesulfonamide group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Cyano-4-cyclopropoxypyridin-2-YL)methanesulfonamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors.
Introduction of the Cyano Group: The cyano group can be introduced via cyanation reactions, often using reagents such as sodium cyanide or potassium cyanide.
Attachment of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through nucleophilic substitution reactions, where a cyclopropyl halide reacts with a nucleophile.
Sulfonamide Formation:
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions, and employing efficient purification techniques to obtain the desired product in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropoxy group, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or cyclopropoxy groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation Products: Oxidized derivatives of the cyclopropoxy group.
Reduction Products: Amines or other reduced forms of the cyano group.
Substitution Products: Compounds with new functional groups replacing the cyano or cyclopropoxy groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Heterocycles: The compound can be used as a building block for the synthesis of various heterocyclic compounds.
Catalysis: It can serve as a ligand in catalytic reactions, facilitating the formation of complex molecules.
Biology:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biochemical Studies: It can be used in studies to understand the interactions between small molecules and biological macromolecules.
Medicine:
Therapeutic Agents: The compound may have potential as a therapeutic agent, particularly in the treatment of diseases where its specific functional groups can interact with biological targets.
Industry:
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Agrochemicals: It may have applications in the development of new agrochemicals for crop protection.
Wirkmechanismus
The mechanism of action of N-(3-Cyano-4-cyclopropoxypyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding or electrostatic interactions, while the cyclopropoxy and methanesulfonamide groups can interact with hydrophobic or polar regions of the target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
N-(3-Cyano-4-methoxypyridin-2-YL)methanesulfonamide: Similar structure but with a methoxy group instead of a cyclopropoxy group.
N-(3-Cyano-4-ethoxypyridin-2-YL)methanesulfonamide: Similar structure but with an ethoxy group instead of a cyclopropoxy group.
Uniqueness: N-(3-Cyano-4-cyclopropoxypyridin-2-YL)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to its methoxy or ethoxy analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H11N3O3S |
|---|---|
Molekulargewicht |
253.28 g/mol |
IUPAC-Name |
N-(3-cyano-4-cyclopropyloxypyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C10H11N3O3S/c1-17(14,15)13-10-8(6-11)9(4-5-12-10)16-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,12,13) |
InChI-Schlüssel |
MZUQBGVUFCCBPU-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=NC=CC(=C1C#N)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


